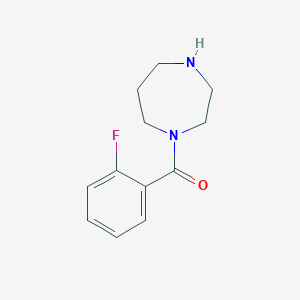

1-(2-Fluorobenzoyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Fluorobenzoyl)-1,4-diazepane” is a compound that could be derived from 2-fluorobenzoyl chloride . The 2-fluorobenzoyl group is a common moiety in organic chemistry, often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “1-(2-Fluorobenzoyl)-1,4-diazepane” were not found, 2-fluorobenzoyl chloride, a potential precursor, can be synthesized from o-fluorotoluene . Another study reported the synthesis of fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones .

Aplicaciones Científicas De Investigación

- Benzodiazepine Derivatives : 1-(2-Fluorobenzoyl)-1,4-diazepane is structurally related to benzodiazepines. These compounds exhibit anxiolytic, sedative, and muscle relaxant properties by binding to GABA-A receptors in the central nervous system . Researchers explore modifications of the diazepine scaffold to enhance therapeutic effects or reduce side effects.

Medicinal Chemistry and Drug Development

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Fluorobenzoyl)-1,4-diazepane is likely to be the gamma-aminobutyric acid (GABA) neurotransmitter, as it is a derivative of 1,4-Benzodiazepines . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(2-Fluorobenzoyl)-1,4-diazepane, like other 1,4-Benzodiazepines, is believed to enhance the effect of the neurotransmitter GABA on its receptor, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in an inhibitory effect on neuron firing .

Biochemical Pathways

It is known that benzodiazepines can affect various biochemical pathways in the body, including those involved in the metabolism and elimination of the drugs

Pharmacokinetics

Benzodiazepines are generally well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The presence of the fluorine atom might influence the ADME properties of the compound, potentially affecting its bioavailability .

Result of Action

Benzodiazepines typically result in decreased neuronal excitability and reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-(2-Fluorobenzoyl)-1,4-diazepane. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .

Propiedades

IUPAC Name |

1,4-diazepan-1-yl-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUIGAXODDLLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)

![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)

![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)